molecular formula C10H15ClFN B13045886 (S)-1-(5-Fluoro-2-methylphenyl)propan-1-amine hcl

(S)-1-(5-Fluoro-2-methylphenyl)propan-1-amine hcl

Cat. No.: B13045886
M. Wt: 203.68 g/mol
InChI Key: BTLLEECEZCPIST-PPHPATTJSA-N
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Description

(S)-1-(5-Fluoro-2-methylphenyl)propan-1-amine hydrochloride is a chiral amine compound with a fluorine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Fluoro-2-methylphenyl)propan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the 5-fluoro-2-methylphenyl starting material.

    Chiral Amine Formation: The chiral amine is formed through a series of reactions, including reduction and amination.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic Hydrogenation: Using catalysts to facilitate the reduction of intermediates.

    Chiral Resolution: Employing chiral resolution techniques to obtain the desired enantiomer.

    Purification: Utilizing crystallization and recrystallization methods to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Fluoro-2-methylphenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-1-(5-Fluoro-2-methylphenyl)propan-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Biological Studies: Investigated for its potential biological activity and interactions with biological targets.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(5-Fluoro-2-methylphenyl)propan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors to modulate their activity.

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic pathways.

    Signal Transduction: Affecting signal transduction pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(5-Fluoro-2-methylphenyl)propan-1-amine hydrochloride: The enantiomer of the compound with different biological activity.

    1-(5-Fluoro-2-methylphenyl)propan-1-amine: The non-chiral version of the compound.

    1-(5-Fluoro-2-methylphenyl)ethan-1-amine: A structurally similar compound with a different alkyl chain length.

Uniqueness

(S)-1-(5-Fluoro-2-methylphenyl)propan-1-amine hydrochloride is unique due to its specific chiral configuration, which can result in distinct biological activity and interactions compared to its enantiomer and other similar compounds.

Properties

Molecular Formula

C10H15ClFN

Molecular Weight

203.68 g/mol

IUPAC Name

(1S)-1-(5-fluoro-2-methylphenyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C10H14FN.ClH/c1-3-10(12)9-6-8(11)5-4-7(9)2;/h4-6,10H,3,12H2,1-2H3;1H/t10-;/m0./s1

InChI Key

BTLLEECEZCPIST-PPHPATTJSA-N

Isomeric SMILES

CC[C@@H](C1=C(C=CC(=C1)F)C)N.Cl

Canonical SMILES

CCC(C1=C(C=CC(=C1)F)C)N.Cl

Origin of Product

United States

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